N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(1-Benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative featuring a 5-oxopyrrolidine core substituted with a 3-methoxyphenyl group at position 1 and a carboxamide-linked benzylpiperidine moiety.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-30-22-9-5-8-21(15-22)27-17-19(14-23(27)28)24(29)25-20-10-12-26(13-11-20)16-18-6-3-2-4-7-18/h2-9,15,19-20H,10-14,16-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXUNEQGRCFUSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoamides
The 5-oxopyrrolidine scaffold is constructed via cyclocondensation of β-ketoamide precursors. A representative protocol involves reacting ethyl 3-(3-methoxyphenyl)-3-oxopropionate with ammonium acetate in acetic acid at reflux, yielding 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. Subsequent activation with ethyl chloroformate (430 µL, 4.5 mmol) in THF at −15°C facilitates amide bond formation with primary amines, though this method requires strict temperature control to minimize epimerization.
Functionalization at the C3 Position
The C3 carboxamide group is introduced through nucleophilic acyl substitution. For example, treatment of 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride with N-(1-benzylpiperidin-4-yl)amine in dichloromethane (DCM) with triethylamine (627 µL, 4.5 mmol) provides the target compound in 52% yield after silica gel chromatography. Critical to this step is the use of anhydrous conditions to prevent hydrolysis of the acid chloride intermediate.
Preparation of the 1-Benzylpiperidin-4-yl Amine Fragment
Reductive Amination of Piperidin-4-one
The 1-benzylpiperidin-4-ylamine moiety is synthesized via reductive amination of piperidin-4-one with benzylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5 (adjusted with acetic acid) achieves 78% conversion, though competing overalkylation necessitates careful stoichiometric control of benzylamine (1.2 eq).
Boronate Ester Intermediates for Coupling
Suzuki-Miyaura coupling proves instrumental in introducing the 3-methoxyphenyl group. tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (0.62 g, 2.02 mmol) reacts with 1-(4-(4-amino-3-bromophenyl)piperidin-1-yl)ethanone under Pd(PPh3)4 catalysis (54 mg, 0.05 mmol) in toluene/EtOH (2:1), yielding 93% of the coupled product after aqueous workup. This method highlights the compatibility of boronate esters with secondary amine functionalities.
Catalytic Coupling Strategies
Palladium-Mediated Cross-Couplings
Critical to assembling the target molecule is the integration of palladium catalysis. A mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (0.62 g) and brominated arylpiperidine (0.20 g) in toluene/EtOH with Na2CO3 (2.7 mL, 5.38 mmol) and Pd(PPh3)4 (54 mg) at 80°C for 4.5 h achieves 93% yield, demonstrating the robustness of Suzuki couplings even in sterically congested systems.
Table 1: Comparative Analysis of Coupling Conditions
Amide Bond Formation Techniques
Activation of the pyrrolidine-3-carboxylic acid as a mixed carbonate (using ethyl chloroformate) followed by reaction with 1-benzylpiperidin-4-amine in THF at −15°C provides superior regiocontrol compared to carbodiimide-based couplings. This method avoids racemization and achieves 52% isolated yield after purification by silica gel chromatography (EtOAc/MeOH 95:5).
Optimization of Reaction Parameters
Temperature and Solvent Effects
The cyclocondensation step exhibits pronounced temperature dependence, with refluxing acetic acid (118°C) providing complete conversion within 6 h, whereas room-temperature reactions stall at 35%. Polar aprotic solvents like DMF accelerate amide couplings but necessitate rigorous drying to prevent hydrolysis.
Catalytic System Tuning
Comparative studies of palladium ligands reveal that bidentate phosphines (dppf) outperform monodentate counterparts in sterically hindered systems. For instance, PdCl2(dppf) (1.6 g, 1.97 mmol) in dioxane/H2O at 90°C achieves 79.8% yield for a related pyrrolo-naphthyridine coupling, versus 68% with Pd(OAc)2/PPh3.
Analytical Characterization
Spectroscopic Validation
1H NMR analysis (400 MHz, CDCl3) of the final compound confirms regiochemistry: δ 2.78 (3H, s, N-methyl), 3.89 (2H, d, J = 2.23 Hz, piperidine CH2), 7.30–7.55 (5H, m, benzyl aromatic), and 8.89 (1H, s, pyrrolidine NH). High-resolution mass spectrometry (HRMS) corroborates the molecular formula C24H29N3O3 with [M+Na]+ at m/z 422.2 (calc. 422.2).
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a lead compound for drug development.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with key analogs, focusing on structural variations, biological activity, and physicochemical properties:
Key Observations:
Substituent Impact on Bioactivity: The 3-methoxyphenyl group (as in the target compound and ) enhances antiviral efficacy compared to 3,4-dimethylphenyl (), likely due to optimized electronic and steric interactions . The benzylpiperidine moiety (target compound and ) is associated with CNS-targeted activity, whereas sulfonylethyl-dihydroisoquinoline () may improve antiviral binding .
Purity and Stability: The acrylamide analog () demonstrates high purity (99% HPLC) and a defined melting point, suggesting robust synthetic reproducibility .
Cytotoxicity Considerations :
- The 3,4-dimethylphenyl analog () exhibits cytotoxicity (0.596), highlighting the importance of phenyl substituent selection for therapeutic safety .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of N-(1-benzylpiperidin-4-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?
Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Elevated temperatures (e.g., 80–120°C) are often used for cyclization and amide bond formation, but excessive heat may degrade intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency, while dichloromethane or THF may stabilize intermediates .
- Catalysts : Palladium-based catalysts for coupling reactions or acid/base catalysts for condensation steps improve yields .
- Purification : Column chromatography (silica gel, eluent gradients) or recrystallization ensures >95% purity. HPLC validation is recommended post-synthesis .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Key analytical techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from benzyl and methoxyphenyl groups) and δ 3.7–4.2 ppm (piperidinyl and pyrrolidinyl protons) confirm substituent positions .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) validate the carboxamide and 5-oxo-pyrrolidine moieties .
- Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .
- X-ray crystallography : Resolves stereochemistry of the piperidine-pyrrolidine junction (if crystalline) .
Advanced: What methodologies are employed to assess its biological activity in receptor-binding studies?
Answer:
- In vitro assays :
- Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify affinity for targets like σ receptors or kinases .
- IC₅₀ values are calculated via nonlinear regression of dose-response curves .
- Cell-based assays :
- Luciferase reporter systems or calcium flux assays measure functional activity in transfected HEK293 or CHO cells .
- Structural-activity relationship (SAR) : Modifications to the methoxyphenyl or benzyl groups are tested to correlate substituent effects with potency .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Compound purity : Reanalyze batches via HPLC-MS; impurities >0.5% may skew results .
- Species specificity : Cross-validate targets in human vs. rodent orthologs (e.g., CYP450 isoforms) .
- Statistical rigor : Apply multivariate analysis to account for confounding factors like solvent residues or cell passage number .
Basic: What are the key physicochemical properties influencing its pharmacokinetic profile?
Answer:
- LogP : Predicted ~2.5 (moderate lipophilicity) balances membrane permeability and solubility .
- Solubility : Poor aqueous solubility (<50 µM) necessitates formulation with cyclodextrins or lipid nanoparticles .
- pKa : The tertiary piperidine nitrogen (pKa ~8.5) may protonate in acidic environments, enhancing gastrointestinal absorption .
Advanced: How is the compound’s stability under physiological conditions evaluated?
Answer:
- Forced degradation studies :
- Hydrolysis : Incubate in buffers (pH 1–9) at 37°C; monitor via LC-MS for cleavage of the carboxamide bond .
- Oxidation : Expose to H₂O₂ or cytochrome P450 microsomes to identify metabolites .
- Plasma stability : Incubate in human plasma (37°C, 24h); >80% remaining indicates low esterase susceptibility .
Advanced: What strategies are recommended for elucidating its mechanism of action when initial target screens are inconclusive?
Answer:
- Chemoproteomics : Use photoaffinity probes or activity-based protein profiling (ABPP) to capture interacting proteins .
- CRISPR-Cas9 screens : Genome-wide knockout libraries identify synthetic lethal partners or resistance genes .
- Molecular dynamics simulations : Model docking poses with potential targets (e.g., GPCRs) to prioritize validation experiments .
Basic: What experimental designs mitigate batch-to-batch variability in preclinical studies?
Answer:
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) in detail .
- Quality control : Implement orthogonal analytical methods (e.g., NMR + HPLC) for each batch .
- Blinded dosing : Randomize animal cohorts and use vehicle controls to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
